5-Oxo Rosuvastatin

Overview

Description

5-Oxo Rosuvastatin, also known as Rosuvastatin Calcium Impurity C, is a derivative of Rosuvastatin . Rosuvastatin is a medication used to lower cholesterol levels by increasing the number of low-density lipoprotein receptors on the cell surface . It belongs to a group of medicines called HMG-CoA reductase inhibitors, or statins .

Synthesis Analysis

The synthesis of 5-Oxo Rosuvastatin involves various chemical reactions. A preparation method of rosuvastatin calcium, which can be used for the production of medicament lowering the levels of LDL-cholesterol and triglycerides in vivo, is provided . The formation of RST-Lactone form from RST occurs via intramolecular esterification mechanisms followed by proton transfer to the solvent .

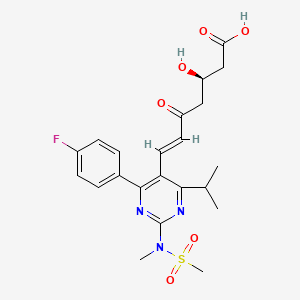

Molecular Structure Analysis

The molecular formula of 5-Oxo Rosuvastatin is C22H26FN3O6S, and its molecular weight is 479.52 .

Chemical Reactions Analysis

Rosuvastatin undergoes different degradation processes under various conditions (Thermal, light, acidity, etc.) leading to the formation of different degradation products; 5-oxo isomer, anti-isomer, and lactone form of RST . The type of solvent matrix used in sample extraction was found to control the direction of RST ⇌ RST-lactone equilibrium .

Physical And Chemical Properties Analysis

The physicochemical properties of Rosuvastatin have been studied extensively. For instance, a study on Rosuvastatin cocrystals aimed to modulate its physicochemical parameters . Another study developed amorphous rosuvastatin calcium tablets to ensure rapid disintegration and high dissolution rate of the active ingredient, thus enhancing its bioavailability .

Scientific Research Applications

Cholesterol Lowering Agent

Rosuvastatin is a lipid-lowering drug that works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, the rate-limiting enzyme responsible for producing cholesterol in humans . It is given once daily in the dose range of 5–80 mg, with 40 mg being the maximum approved daily dose .

Cardiovascular Disease Prevention

Statins, including Rosuvastatin, are used for the prevention of cardiovascular diseases in adults . They are mainly used for lowering high levels of cholesterol in the blood .

Atherosclerosis Treatment

Statins are also used in the treatment of Atherosclerosis, a disease where plaque builds up inside your arteries .

Potential Cancer Prevention

Some studies have shown evidence that statins may prevent cancer . However, more research is needed to confirm these findings.

Pharmacokinetic Research

The pharmacokinetic data of rosuvastatin are considerably variable across studies . This makes it a subject of interest in pharmacokinetic research to understand the factors contributing to this variability .

Degradation Studies

Rosuvastatin undergoes different degradation processes under different conditions (Thermal, light, acidity…etc.) leading to the formation of different degradation products; 5-oxo isomer, anti-isomer, and lactone form of RST . These degradation studies are crucial in understanding the stability of the drug under various conditions .

Mechanism of Action

Target of Action

5-Oxo Rosuvastatin, like its parent compound Rosuvastatin, primarily targets the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

5-Oxo Rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where the decreased hepatic cholesterol synthesis leads to an upregulation of low-density lipoprotein (LDL) receptors, thereby increasing LDL uptake and reducing LDL levels in the bloodstream .

Biochemical Pathways

The inhibition of HMG-CoA reductase by 5-Oxo Rosuvastatin disrupts the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This disruption leads to a decrease in the levels of these lipids, thereby reducing the risk of cardiovascular disease .

Pharmacokinetics

Following administration, 5-Oxo Rosuvastatin achieves maximum plasma concentration at a median of 5 hours . It has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . These properties influence the bioavailability of the drug and its ability to exert its therapeutic effects .

Result of Action

The primary molecular effect of 5-Oxo Rosuvastatin is the inhibition of HMG-CoA reductase, leading to a decrease in cholesterol synthesis . On a cellular level, this results in an increase in the number of LDL receptors on hepatocytes, promoting the uptake and catabolism of LDL . This leads to a reduction in circulating LDL levels, which is beneficial in the management of dyslipidemia and the prevention of cardiovascular disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Oxo Rosuvastatin. For instance, the presence of water in the extraction mixture or mobile phase could enhance the acid hydrolysis of lactone (i.e., conversion of Rosuvastatin-Lactone into Rosuvastatin) during the analysis time . The type of solvent matrix used in sample extraction was found to control the direction of Rosuvastatin ⇌ Rosuvastatin-Lactone equilibrium . Moreover, the degradation of Rosuvastatin to its lactone form is influenced by conditions such as temperature, light, and acidity .

Safety and Hazards

properties

IUPAC Name |

(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,17,28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVASDMKSZUTTN-OAGJVSPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo Rosuvastatin | |

CAS RN |

1422619-13-3 | |

| Record name | (3R,6E)-7-(4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422619133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,6E)-7-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-2-(METHYL(METHYLSULFONYL)AMINO)PYRIMIDIN-5-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A3WU50C5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

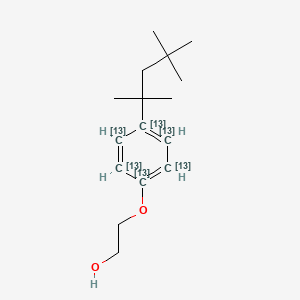

![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)

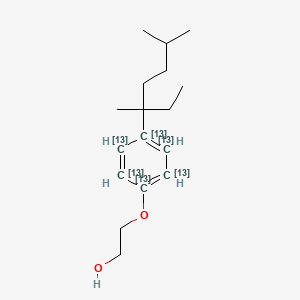

![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)

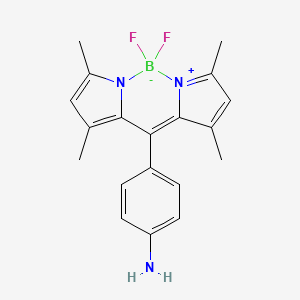

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)

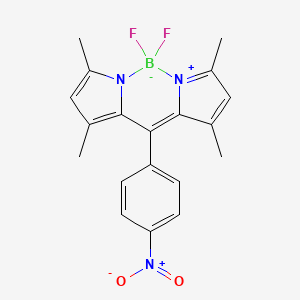

![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)